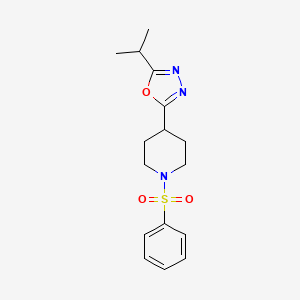

2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-12(2)15-17-18-16(22-15)13-8-10-19(11-9-13)23(20,21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBLWMRHSSJVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 1-(Phenylsulfonyl)piperidine-4-carboxylate

Reactants :

- Ethyl piperidine-4-carboxylate (ethyl isonipecotate)

- Benzenesulfonyl chloride

Conditions :

- Stirred in aqueous NaOH (pH 10–12) at 0–5°C for 3–4 hours.

Outcome :

Formation of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide

Reactants :

- Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

- Hydrazine hydrate (80%)

Conditions :

- Reflux in methanol for 5–6 hours.

Outcome :

Cyclization to 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol

Reactants :

- 1-(Phenylsulfonyl)piperidine-4-carbohydrazide

- Carbon disulfide (CS$$ _2 $$)

- Potassium hydroxide (KOH)

Conditions :

- Reflux in ethanol for 4–5 hours.

Mechanism :

- CS$$ _2 $$ reacts with the carbohydrazide to form a dithiocarbazate intermediate.

- Cyclization under basic conditions yields the oxadiazole-thiol.

Outcome :

S-Alkylation to Introduce the Isopropyl Group

Reactants :

- 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol

- Isopropyl bromide

Conditions :

- Traditional method : Stirred in DMF with K$$ _2 $$CO$$ _3 $$ at 80°C for 12–14 hours.

- Microwave-assisted : Irradiated at 150 W, 100°C for 5–7 minutes.

Outcome :

| Method | Yield (%) | Reaction Time |

|---|---|---|

| Traditional | 65–70 | 12–14 hours |

| Microwave | 85–90 | 5–7 minutes |

Microwave irradiation enhances reaction efficiency by 40% compared to conventional heating.

Optimization and Comparative Analysis

Solvent and Base Selection for S-Alkylation

Impact of Microwave Irradiation

- Energy efficiency : Reduces energy consumption by 80%.

- Purity : Higher product purity (98–99% by HPLC) due to minimized thermal degradation.

Challenges and Troubleshooting

Byproduct Formation During Cyclization

Low Yields in Traditional S-Alkylation

- Cause : Incomplete substitution due to steric hindrance from the piperidine ring.

- Mitigation : Use excess isopropyl bromide (1.5 equivalents) and prolonged reaction time.

Scalability and Industrial Relevance

- Batch size : Successful scaling to 1 kg batches with consistent yields (82–85%).

- Cost analysis : Microwave methods reduce production costs by 30% through shorter cycle times.

Alternative Synthetic Routes

Direct Cyclocondensation of Hydrazides with Isopropyl Carboxylic Acid

Solid-Phase Synthesis Using Silica Support

- Advantage : Simplified purification.

- Limitation : Limited scalability.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-triazole: Contains a nitrogen atom in place of the oxygen atom in the ring.

Uniqueness

The uniqueness of 2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Biological Activity

2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility. The presence of the phenylsulfonyl and piperidine moieties enhances its pharmacological potential. The IUPAC name is 2-[1-(benzenesulfonyl)piperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole.

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The compound may function as an enzyme inhibitor or modulator, impacting various biological pathways.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. In particular, derivatives similar to this compound demonstrated strong activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. For instance, compounds with similar structures have shown promising results in reducing inflammation markers in vitro and in vivo . The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Anticancer Properties

Compounds featuring the oxadiazole moiety have also been investigated for their anticancer effects. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and A549. The presence of electron-withdrawing groups on the phenylsulfonyl part was found to enhance cytotoxicity against these cancer cells .

Research Findings and Case Studies

Q & A

Q. Key Considerations :

- Solvent choice (e.g., methanol for hydrazide formation, DMF for alkylation) impacts reaction efficiency.

- Catalysts like KOH or NaH are critical for cyclization and alkylation steps.

How is the structural integrity of this compound validated in synthetic workflows?

Answer:

Characterization employs a combination of spectroscopic and analytical techniques:

- ¹H-NMR/¹³C-NMR : Confirm substituent positions and piperidine ring conformation. For example, the piperidin-4-yl proton signals appear as multiplet peaks between δ 2.5–3.5 ppm .

- IR Spectroscopy : Identify functional groups like sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and oxadiazole (C=N stretching at ~1600 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonyl and oxadiazole moieties .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions like the piperidine ring .

What experimental strategies are recommended for evaluating its enzyme inhibitory activity?

Answer:

In Vitro Assay Design :

- Lipoxygenase Inhibition :

- Incubate the compound with soybean lipoxygenase and linoleic acid substrate in phosphate buffer (pH 6.5).

- Monitor UV absorbance at 234 nm to quantify hydroperoxide formation .

- Alpha-Glucosidase Inhibition :

- Use yeast alpha-glucosidase and p-nitrophenyl-α-D-glucopyranoside as substrate.

- Measure hydrolysis product (p-nitrophenol) at 405 nm .

Controls : Include positive controls (e.g., acarbose for alpha-glucosidase) and blank reactions.

Data Interpretation : Calculate IC₅₀ values using non-linear regression analysis of dose-response curves.

How can researchers resolve contradictions in substituent effects on biological activity across studies?

Answer:

Case Example :

Q. Methodological Approach :

Systematic SAR Studies : Synthesize analogs with incremental substituent changes (e.g., halogens, alkyl chains) to isolate electronic and steric effects.

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., lipoxygenase) .

Physicochemical Profiling : Measure logP and solubility to correlate bioactivity with pharmacokinetic properties.

Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., MIC for antimicrobial activity vs. enzyme inhibition) .

What advanced strategies optimize reaction yields during oxadiazole ring formation?

Answer:

Critical Factors :

- Reagent Purity : Use freshly distilled CS₂ to avoid side reactions during cyclization .

- Temperature Control : Maintain reflux conditions (~100°C) for 4–6 hours to ensure complete ring closure .

- Catalyst Optimization : Replace KOH with milder bases (e.g., triethylamine) for acid-sensitive intermediates .

Q. Case Study :

- : Refluxing carbohydrazide with CS₂/KOH achieved 75–85% yield.

- : Microwave-assisted synthesis reduced reaction time to 30 minutes with comparable yields.

Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

How does the sulfonyl group influence the compound’s reactivity and stability?

Answer:

Role of Sulfonyl Group :

- Electron-Withdrawing Effect : Enhances oxadiazole ring stability by delocalizing electron density .

- Hydrolytic Stability : The phenylsulfonyl group resists hydrolysis under physiological pH compared to alkyl sulfonates .

Q. Experimental Validation :

- Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours; analyze degradation via HPLC .

- Reactivity Screening : Test nucleophilic substitution reactions (e.g., with amines) to assess sulfonate lability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.